molecular formula C30H31N3O3 B2858233 N,N-dibenzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetamide CAS No. 872843-50-0

N,N-dibenzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetamide

Cat. No.: B2858233
CAS No.: 872843-50-0
M. Wt: 481.596
InChI Key: LNDYLQNHVUJKHA-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetamide is a synthetic indole-based acetamide derivative characterized by:

  • Dibenzyl substitution on the acetamide nitrogen.
  • A diethylcarbamoylmethyl group at the 1-position of the indole core.
  • A 2-oxoacetamide moiety at the indole’s 3-position.

Its synthesis likely involves indole functionalization, oxalyl chloride-mediated acylation, and amide coupling, as seen in analogous compounds .

Properties

IUPAC Name

N,N-dibenzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O3/c1-3-31(4-2)28(34)22-32-21-26(25-17-11-12-18-27(25)32)29(35)30(36)33(19-23-13-7-5-8-14-23)20-24-15-9-6-10-16-24/h5-18,21H,3-4,19-20,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDYLQNHVUJKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetamide typically involves multiple steps. One common method includes the reaction of indole derivatives with diethylamino compounds under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the successful completion of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

N,N-dibenzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Differences
Compound Name Indole N-Substituent Acetamide N-Substituent Core Modification Biological Activity
Target Compound Diethylcarbamoylmethyl Dibenzyl None Not reported
D-24851 4-Chlorobenzyl Pyridin-4-yl None Microtubule inhibition, antitumor
5a–y Derivatives Adamantan-1-yl Varied amines Adamantane at indole 2-position Not specified
N-Diethylaminomethyl Indoles Diethylaminomethyl Thiosemicarbazides Hydrazinecarbothioamide linkage Antimicrobial
2-(4-Methoxyindol-3-yl)acetamides Methoxy Heterocarbocycles Methoxy at indole 4-position Not specified
Key Observations:
  • Indole N-Substituents : The target’s diethylcarbamoylmethyl group introduces a polar carbamate, contrasting with D-24851’s lipophilic 4-chlorobenzyl and adamantane derivatives’ bulky adamantan-1-yl .
  • Acetamide N-Substituents : The dibenzyl group in the target may enhance lipophilicity compared to D-24851’s pyridin-4-yl , which could improve water solubility via hydrogen bonding .
  • Biological Implications : D-24851’s antitumor activity highlights the importance of the 2-oxoacetamide core, suggesting the target may share similar microtubule-targeting mechanisms .
Key Observations:
  • Synthetic Efficiency : D-24851’s optimized route achieves high reproducibility, while adamantane derivatives require challenging cyclization steps .
  • Isomerism: The target’s dibenzyl groups may introduce stereochemical complexity, unlike N-diethylaminomethyl analogs, which exist as single isomers .
Table 3: Activity Comparison
Compound Target/Mechanism Efficacy (In Vitro/In Vivo) Toxicity Profile
Target Compound Not reported Not reported Not reported
D-24851 Tubulin binding (G2-M arrest) IC$_{50}$ < 100 nM in tumor lines; curative in vivo No neurotoxicity
Adamantane Derivatives Not specified Not reported Not reported
N-Diethylaminomethyl Antimicrobial Moderate activity against pathogens Not reported
Key Observations:
  • Antimicrobial Potential: Thiosemicarbazide-linked indoles (e.g., ) suggest the target could be repurposed for infectious diseases.

Physicochemical and Structural Properties

Table 4: Molecular Properties
Compound Molecular Weight (g/mol) logP (Predicted) Hydrogen Bond Acceptors Key Structural Features
Target Compound ~495 ~3.5 5 Dibenzyl, diethylcarbamoylmethyl
D-24851 423.3 ~2.8 4 4-Chlorobenzyl, pyridin-4-yl
Adamantane Derivatives ~450–550 ~4.0–6.0 3–4 Adamantane, varied amines
Key Observations:
  • Lipophilicity : The target’s higher logP vs. D-24851 may improve membrane permeability but reduce aqueous solubility.
  • Hydrogen Bonding: The dibenzyl group’s lack of H-bond donors compared to D-24851’s pyridine could affect target binding.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N,N-dibenzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetamide with high purity?

The synthesis involves multi-step organic reactions:

  • Indole core functionalization : Introduce the diethylcarbamoylmethyl group at the N1 position of indole via nucleophilic substitution, requiring anhydrous conditions and a base like K₂CO₃ in DMF at 80–100°C .
  • Oxoacetamide formation : Couple the functionalized indole with dibenzylamine using coupling agents (e.g., EDCI/HOBt) in dichloromethane under nitrogen .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure >95% purity. Monitor intermediates via TLC and confirm final structure via ¹H/¹³C NMR and HRMS .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituents on the indole core, oxoacetamide carbonyl (δ ~165–170 ppm), and diethylcarbamoyl group (δ ~1.2 ppm for CH₃) .
  • Mass spectrometry : HRMS (ESI⁺) confirms molecular ion peaks and fragments, e.g., m/z 520.245 [M+H]⁺ .
  • HPLC : Reverse-phase C18 columns (ACN/water with 0.1% TFA) assess purity (>98%) and detect by-products .

Advanced Research Questions

Q. How can reaction pathways be optimized to improve yields of the diethylcarbamoylmethyl-substituted indole intermediate?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of the indole precursor and nucleophile .
  • Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate alkylation at the indole N1 position .
  • Temperature control : Gradual heating (80°C for 12 hours) minimizes decomposition of heat-sensitive intermediates .
  • By-product analysis : LC-MS identifies competing reactions (e.g., over-alkylation), guiding stoichiometric adjustments .

Q. What strategies resolve contradictions between computational predictions and experimental solubility data for this compound?

  • Solvent polarity mapping : Compare experimental solubility (e.g., in DMSO, ethanol, PBS) with COSMO-RS simulations. Discrepancies often arise from unaccounted crystal lattice energy .
  • Polymorph screening : X-ray crystallography (e.g., single-crystal analysis) identifies dominant polymorphs affecting solubility .
  • Co-solvency studies : Additives like cyclodextrins or PEG improve aqueous solubility for in vitro assays, aligning computational models with empirical data .

Q. How can researchers design in vitro assays to evaluate interactions with cancer-related kinases?

  • Kinase panel selection : Prioritize kinases with structural homology to indole-binding domains (e.g., Aurora kinases, FLT3) .
  • Binding assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure inhibition constants (Kᵢ). Pre-incubate the compound with ATP analogs to assess competitive binding .
  • Cellular validation : Pair kinase inhibition data with apoptosis assays (Annexin V/PI staining) in leukemia cell lines (e.g., HL-60) to correlate target engagement with phenotypic effects .

Q. What methodologies address conflicting biological activity data across different cell lines?

  • Metabolic stability testing : Incubate the compound with liver microsomes to identify rapid degradation in certain cell culture media .
  • Membrane permeability assays : Use Caco-2 monolayers or PAMPA to assess whether poor permeability explains variable efficacy .
  • Off-target profiling : Employ kinome-wide siRNA screens or proteome arrays to identify confounding interactions .

Data Contradiction and Mechanistic Analysis

Q. How should researchers interpret divergent cytotoxicity results between 2D vs. 3D tumor models?

  • 3D model limitations : Hypoxic cores in spheroids may reduce compound penetration. Validate via confocal microscopy with fluorescent analogs .
  • Microenvironment factors : Test the compound in collagen-embedded models to mimic extracellular matrix interactions absent in 2D cultures .
  • Metabolomic profiling : Compare ATP/NADPH levels in 2D vs. 3D models to identify metabolic adaptations affecting drug response .

Q. What mechanistic hypotheses explain the compound’s dual agonist/antagonist behavior in receptor-binding assays?

  • Allosteric modulation : Conduct radioligand displacement assays with/without GTPγS to distinguish orthosteric vs. allosteric binding .
  • Dimerization effects : Use BRET/FRET to test if the compound induces receptor dimerization, altering signaling outcomes .
  • Conformational dynamics : Molecular dynamics simulations (50–100 ns trajectories) predict ligand-induced receptor conformational shifts .

Comparative Structural Analysis

Q. How does the dibenzyl group in this compound influence bioactivity compared to analogs with monobenzyl or methoxyethyl substituents?

  • Lipophilicity : LogP calculations (e.g., SwissADME) show dibenzyl groups increase membrane permeability but reduce aqueous solubility vs. methoxyethyl analogs .
  • Target engagement : SPR data indicate dibenzyl substituents enhance binding to hydrophobic kinase pockets (e.g., EGFR T790M mutants) by 3–5-fold .
  • Toxicity trade-offs : Zebrafish toxicity models reveal dibenzyl derivatives have higher hepatotoxicity (LC₅₀ = 12 µM) vs. monobenzyl analogs (LC₅₀ = 35 µM) .

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